

# Comprehensive Application Notes and Protocols: Topical Ocular Anesthesia for Intravitreal Injections

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## Introduction and Clinical Context

**Intravitreal injection (IVT)** has become the most frequently performed intraocular procedure in ophthalmology, with an estimated **6 million injections** annually in the United States alone. The exponential growth in IVT procedures, driven primarily by anti-vascular endothelial growth factor (anti-VEGF) agents for retinal diseases, has necessitated optimization of anesthesia protocols to enhance **patient comfort**, **clinical efficiency**, and **safety profiles**. Topical ocular anesthesia represents the cornerstone of pain management during these procedures, with various application methods and pharmacological agents available to clinicians. The ideal topical anesthetic protocol should provide **effective analgesia**, have a **rapid onset**, demonstrate **favorable safety profile**, and **integrate seamlessly** into high-volume clinical workflows without compromising sterility or efficacy.

The **clinical significance** of optimized anesthesia protocols extends beyond immediate patient comfort. As retinal diseases typically require repeated injections over extended periods, the experience during each procedure significantly impacts **patient adherence** to treatment regimens, ultimately influencing long-term visual outcomes. Furthermore, in busy clinical settings where dozens of injections may be performed daily, streamlined anesthesia protocols can substantially improve **workflow efficiency** and **resource utilization**. This comprehensive review synthesizes current evidence and provides detailed protocols for topical ocular

anesthesia in intravitreal injections, specifically tailored for researchers, scientists, and drug development professionals engaged in optimizing retinal therapeutics delivery systems.

## Current Topical Anesthesia Options & Evidence Base

### Pharmacological Agents and Application Methods

- **Topical Anesthetic Drops: Proparacaine 0.5%** and **tetracaine 0.5%** are the most commonly used topical anesthetic agents in IVT procedures. Proparacaine is particularly favored for its **rapid onset** of action and minimal discomfort during instillation. These agents are typically administered as 1-2 drops every 5 minutes for 2-3 applications prior to injection. The mechanism of action involves **sodium channel blockade** in corneal and conjunctival nerves, preventing initiation and conduction of nerve impulses. [1] [2]
- **Anesthetic-Soaked Pledgets:** Cotton-tipped applicators soaked with **4% lidocaine** or **0.5% proparacaine** can be applied directly to the intended injection site for 30-60 seconds. This method provides **localized anesthesia** through concentrated contact with the conjunctival surface and may provide transient pressure anesthesia that further suppresses nerve conduction. Recent evidence suggests that pledgets may offer particular benefit in **treatment-naïve patients** who typically experience greater procedural anxiety. [3] [1]
- **Topical Anesthetic Gels: Lidocaine 2-3.5% gel** formulations offer extended ocular surface contact time through their viscous properties. While potentially providing enhanced anesthesia, concerns have been raised about **microbial entrapment** and potential increased risk of endophthalmitis, necessitating careful application technique with adequate povidone-iodine sterilization both before and after gel administration. [4] [2]
- **Subconjunctival Anesthesia:** Injection of **0.2-0.4 mL of 1-2% lidocaine** without epinephrine via a 30-gauge needle provides excellent anesthesia for the injection procedure itself. However, this approach involves an additional needle stick, may cause **subconjunctival hemorrhage**, and generates discomfort during anesthetic administration that some patients find objectionable. [3] [2]

- **Combination Formulations:** Recent innovations include compounded preparations such as **povidone-iodine 1.25% with proparacaine 0.5%**, which simultaneously addresses sterilization and anesthesia in a single drop. This approach streamlines the injection workflow and reduces procedural time while maintaining efficacy. [5]

## Comparative Efficacy Evidence

Table 1: Pain Score Comparisons Between Anesthetic Methods Based on Systematic Review Data

Study Investigators	Anesthetic Agent Used	Application Method	Pain Rating (VAS 0-10)	Statistical Significance
Yau et al [3]	0.5% tetracaine HCl	Drop	2.1 ± 2.1	No significant difference
	4% cocaine + epinephrine	Drop	2.1 ± 1.6	
	0.5% tetracaine + 4% lidocaine	Pledget	1.9 ± 2.0	
Blaha et al [3]	0.5% proparacaine HCl	Drop	2.8 (range 0-8)	No significant difference
	0.5% tetracaine HCl	Drop	3.1 (range 0-10)	
	0.5% tetracaine + 4% lidocaine	Pledget	1.4 (range 0-4)	
	2% lidocaine	Subconjunctival injection	1.6 (range 0-6)	
Kozak et al [3]	2% lidocaine HCl	Gel	1.50 ± 0.39	No significant difference

Study Investigators	Anesthetic Agent Used	Application Method	Pain Rating (VAS 0-10)	Statistical Significance
	2% lidocaine HCl	Subconjunctival injection	1.62 ± 0.39	
Davis et al [3]	0.5% proparacaine HCl	Drop	1.78 ± 1.44	No significant difference
	3.5% lidocaine hydrochloride	Gel	1.48 ± 1.46	
	0.5% proparacaine + 4% lidocaine	Pledget	1.75 ± 1.46	

A **systematic review** of anesthesia for intravitreal injections analyzing 12 relevant studies concluded that no single anesthetic method demonstrated clear superiority over others in terms of pain control efficacy. The review, which included studies using visual analog scale (VAS) pain scores as the primary outcome measure, found that **pain scores** across different anesthetic approaches were broadly comparable, with most ranging between 1.5-3.0 on a 10-point scale. The lack of standardized pain assessment methodologies and varying study designs may contribute to the absence of clear superiority for any specific approach. [3]

Table 2: Specialized Anesthetic Formulations and Emerging Approaches

Anesthetic Method	Formulation	Key Characteristics	Evidence Level
Ropivacaine + Proparacaine [6]	0.2% ropivacaine + 0.5% proparacaine	<b>Extended duration</b> anesthesia; statistically significant pain reduction vs proparacaine alone (2.61 vs 3.26, p=0.039)	Prospective randomized trial
Chloroprocaine 3% Gel [7]	FDA-approved topical ocular gel	<b>Low viscosity</b> (75% less than alternatives); up to <b>21.5 minutes</b> anesthesia; permanent J-code	Clinical trial

Anesthetic Method	Formulation	Key Characteristics	Evidence Level
Compounded Povidone-Iodine 1.25% + Proparacaine 0.5% [5]	Combination sterilizing/anesthetic drop	<b>Streamlined workflow</b> ; eliminates need for separate sterilization step; maintains efficacy	Clinical experience
Cooling Anesthesia [4]	-15°C for 10-20 seconds	<b>Non-pharmacologic</b> approach; well-tolerated; 80% patient preference over subconjunctival lidocaine	Prospective trials

## Emerging Anesthesia Modalities

### Cooling Anesthesia

**Cooling anesthesia** represents a novel non-pharmacologic approach to ocular surface anesthesia that utilizes precisely controlled low temperatures (typically between -10°C to -20°C) applied via a specialized medical device. The mechanism of action involves **transient inhibition** of nerve conduction through localized cooling of conjunctival and episcleral tissues, effectively blocking pain signal transmission during needle penetration. This approach avoids potential **allergic reactions** or **toxic effects** associated with pharmacological agents while providing rapid-onset anesthesia. [4] [8]

The **COOL-1 and COOL-2 trials** demonstrated the safety and efficacy of this approach across multiple injection sessions. The COOL-2 trial specifically evaluated cooling anesthesia at -15°C for 10-15 seconds over a series of six injections and found consistent pain scores with no serious ocular adverse events. Notably, **over 80% of patients** who received cooling anesthesia at -15°C for 10 seconds preferred this method over their previous anesthesia (subconjunctival lidocaine). The procedural time from anesthesia to injection was less than 2 minutes, highlighting the potential **workflow advantages** of this approach in high-volume clinical settings. [4]

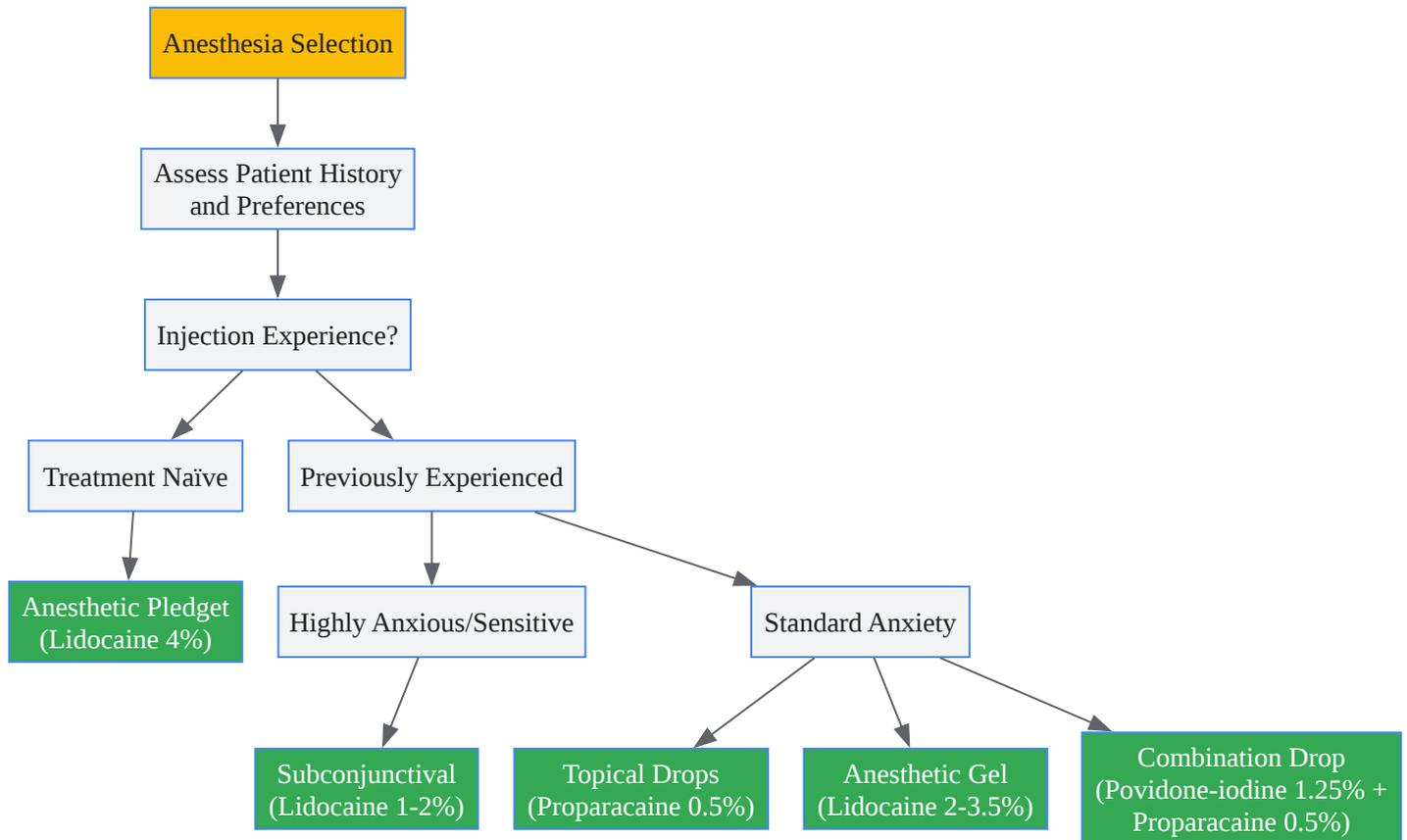
### Compounded Combination Formulations

**Integrated antiseptic-anesthetic formulations** represent another innovation in IVT anesthesia protocols. These compounded preparations combine **povidone-iodine 1.25%** with **proparacaine 0.5%** in a single solution, simultaneously addressing the critical needs of ocular surface sterilization and anesthesia. Clinical experience with this approach demonstrates **streamlined workflows** through reduced procedural steps, elimination of betadine-induced stinging and irritation, and decreased patient wait times. Implementation typically requires a 1-2 week adjustment period for clinical staff, after which the protocol becomes standardized across the practice. [5]

## Standardized Clinical Protocol and Implementation

### Pre-injection Preparation

- **Patient Assessment:** Document ocular history including prior injection experiences, anesthetic responses, and any known drug allergies. Evaluate for conditions that may increase complication risks, such as pre-existing glaucoma, active ocular infection, or allergies to povidone-iodine or local anesthetics. [9]
- **Informed Consent:** Obtain comprehensive informed consent discussing indications, risks (including endophthalmitis, retinal detachment, elevated intraocular pressure, cataract), benefits, and alternatives to intravitreal injection. [9] [2]
- **Anesthesia Selection:** Determine appropriate anesthetic approach based on patient factors (anxiety level, prior injection experience, pain sensitivity) and clinical workflow considerations. The decision pathway below illustrates the selection algorithm:



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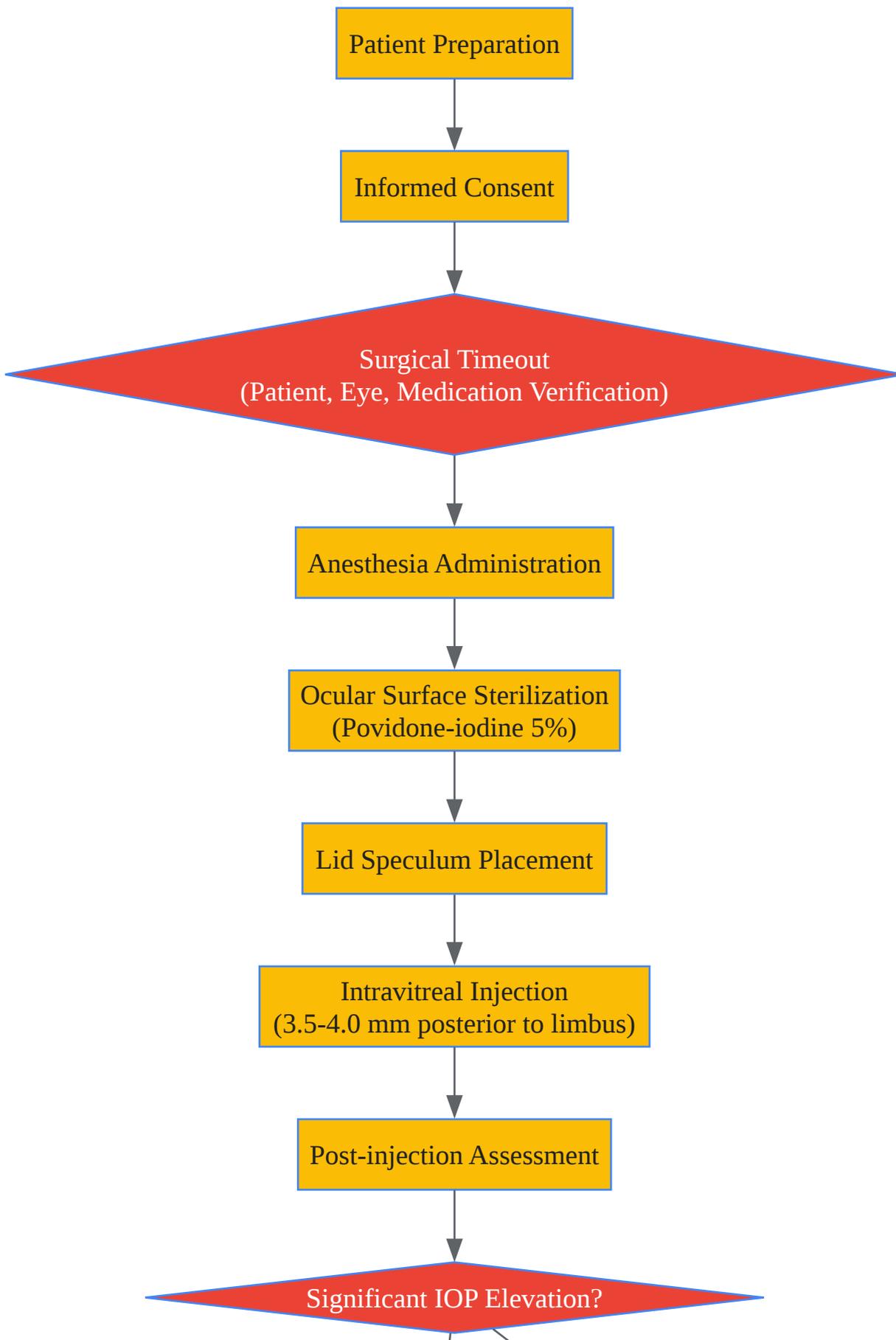
## Step-by-Step Procedural Workflow

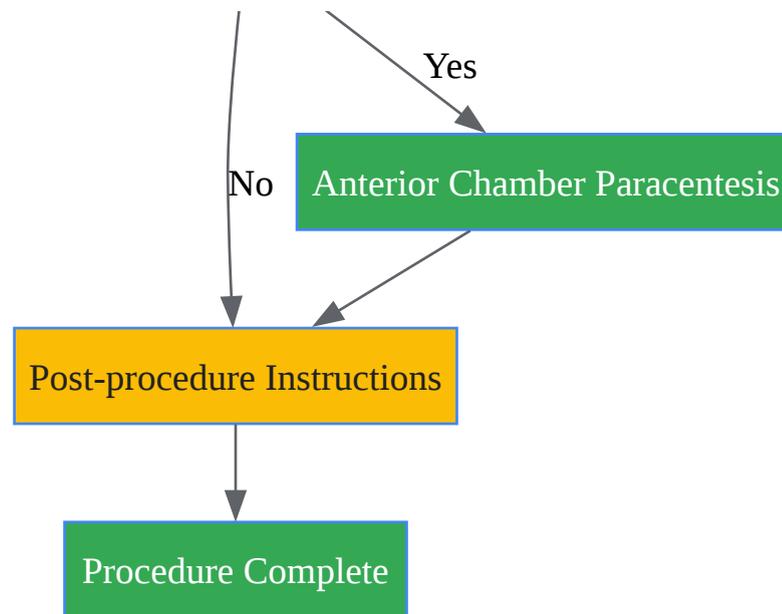
### • Anesthesia Administration:

- For **topical drops**: Instill 1-2 drops of selected anesthetic (proparacaine 0.5% or tetracaine 0.5%) every 5 minutes for 2-3 applications prior to injection.
- For **anesthetic pledgets**: Apply cotton-tipped applicator soaked with 4% lidocaine or 0.5% proparacaine directly to superotemporal injection site for 60 seconds.
- For **anesthetic gels**: Apply small amount (0.1-0.2 mL) of lidocaine 2-3.5% gel to injection site 3-5 minutes before procedure.

- For **combination formulations**: Instill 1-2 drops of povidone-iodine 1.25% with proparacaine 0.5% with cotton swab held over eye for 60 seconds. [1] [5]
- **Ocular Surface Sterilization:**
  - Apply 5-10% povidone-iodine to eyelids and periorbital skin.
  - Instill 5% povidone-iodine solution onto ocular surface and allow 30-60 seconds contact time.
  - For gel anesthetics, apply povidone-iodine both before and after gel administration. [2]
- **Injection Procedure:**
  - Insert sterile lid speculum or perform manual lid retraction.
  - Identify injection site 3.5-4.0 mm posterior to limbus in superotemporal or inferotemporal quadrant.
  - Administer intravitreal injection using 30-gauge needle with "straight in, straight out" technique.
  - Apply gentle pressure with cotton-tipped applicator to prevent reflux. [9] [2]
- **Post-injection Care:**
  - Confirm perfusion of optic nerve head.
  - Consider anterior chamber paracentesis if significant intraocular pressure elevation occurs.
  - Document medication, lot number, expiration date, and injection site.
  - Provide post-procedure instructions including symptoms requiring immediate attention (pain, vision decrease, floaters, photophobia). [9]

The following workflow diagram summarizes the complete intravitreal injection procedure with integrated anesthesia steps:





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## Safety, Efficacy and Practical Considerations

### Infection Risk Management

The **sterility of intravitreal injections** remains paramount, with endophthalmitis rates ranging from 0.049% to 0.056% based on large meta-analyses. **Povidone-iodine application** represents the most critical step in preventing infection, with 5% solution applied to the ocular surface for 30-60 seconds providing optimal antisepsis. The use of topical antibiotics before or after injection remains **controversial**, with current evidence suggesting they do not reduce endophthalmitis risk and may promote antimicrobial resistance. **Talking during the procedure** should be minimized or performed while facing away from the surgical field, as oral flora represents a common source of infection. [9] [2]

### Ocular Surface Health

**Repeated exposure** to topical anesthetics and antiseptics can potentially disrupt corneal epithelial integrity and tear film stability. Benzalkonium chloride-containing preparations should be avoided due to potential **corneal toxicity**. Patients receiving frequent injections (typically every 4-8 weeks) should be monitored for signs of **corneal epitheliopathy** or **conjunctival inflammation**. Non-preserved formulations are preferred

when available. Cooling anesthesia may offer advantages in this regard by eliminating pharmacological exposure while maintaining effective analgesia. [4] [2]

## Procedural Efficiency

In high-volume retina practices, **workflow optimization** is essential for maintaining clinic efficiency while ensuring patient safety. Streamlined anesthesia protocols such as combination povidone-iodine/anesthetic drops or rapid-acting cooling anesthesia can reduce pre-injection time from 20 minutes to under 5 minutes per patient. These time savings translate directly to **increased clinic capacity** and **reduced patient wait times**. Standardized protocols across clinical staff ensure consistency in patient experience and minimize variability in outcomes. [4] [5]

## Conclusion and Future Directions

Topical ocular anesthesia for intravitreal injections continues to evolve with an expanding array of pharmacological and technological options. While **traditional approaches** including drops, pledgets, gels, and subconjunctival injections remain in widespread use with comparable efficacy, **emerging modalities** such as cooling anesthesia and combination formulations offer promising alternatives that may enhance patient experience and clinical efficiency. The **ideal anesthetic protocol** must be tailored to individual patient needs, clinical setting resources, and practitioner expertise while maintaining the highest standards of safety and sterility.

For researchers and drug development professionals, several areas merit continued investigation: **standardized pain assessment** methodologies would facilitate more meaningful comparisons across studies; **long-term ocular surface effects** of repeated anesthetic exposure require further characterization; and **cost-effectiveness analyses** of newer anesthesia modalities would help guide implementation decisions. As intravitreal injection volumes continue to grow globally and new therapeutic agents expand clinical indications, optimized anesthesia protocols will remain essential components of high-quality retinal care.

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